Emate
Description
Historical Discovery and Initial Characterization
The development of Estrone (B1671321) 3-O-sulfamate emerged from research focused on understanding and manipulating steroid metabolism for therapeutic purposes. Initially, estrogen sulfamates were explored as a novel approach to oral estrogen therapy, with the aim of creating prodrugs that could deliver estrogens with improved systemic availability and reduced hepatic side effects. However, in the early 1990s, a pivotal discovery reshaped the scientific trajectory of this class of compounds.
Researchers at Imperial College London and the University of Bath pioneered the investigation of aryl sulfamate (B1201201) esters, leading to the identification of EMATE as a potent and irreversible inhibitor of steroid sulfatase (STS). nih.govmostwiedzy.plstonybrook.edu This discovery marked a significant milestone, shifting the focus from this compound as a simple estrogen prodrug to its potential as a targeted therapeutic agent against hormone-dependent diseases. frontiersin.orgnih.gov
The initial characterization of this compound was conducted through a series of in vitro and in vivo studies. It was synthesized by treating the sodium salt of estrone with sulfamoyl chloride. bohrium.comnih.gov Early investigations revealed that this compound was an active site-directed inhibitor of STS, meaning it specifically targets and binds to the active site of the enzyme. bohrium.comnih.gov This interaction was found to be time- and concentration-dependent, leading to the irreversible inactivation of the enzyme. bohrium.comnih.gov The proposed mechanism of this inactivation is the irreversible sulfamoylation of the enzyme's active site. bohrium.comnih.gov
Further characterization in placental microsomes and MCF-7 breast cancer cells demonstrated its high potency in inhibiting the hydrolysis of both estrone sulfate (B86663) and dehydroepiandrotero ne sulfate (DHEAS). bohrium.comnih.gov Paradoxically, while being a powerful STS inhibitor, this compound also exhibited estrogenic properties in rodent models, a factor that ultimately halted its direct clinical development for certain applications. wikipedia.orgoup.com
Role in Steroid Metabolism and Hormone-Dependent Cancers
Steroid metabolism is a complex network of pathways responsible for the synthesis, conversion, and inactivation of steroid hormones. A key enzyme in this process is steroid sulfatase (STS), which plays a crucial role in the conversion of biologically inactive steroid sulfates into their active forms. nih.govoup.com Specifically, STS hydrolyzes estrone sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) into estrone (E1) and dehydroepiandrosterone (DHEA), respectively. frontiersin.orgoup.com These products can then be further converted into potent estrogens like estradiol (B170435), which can stimulate the growth of hormone-dependent cancers. oup.com
In the context of hormone-dependent cancers, particularly postmenopausal breast cancer, the local production of estrogens within the tumor microenvironment is a significant driver of tumor growth. nih.govoup.com Circulating levels of E1S are a major reservoir for the formation of active estrogens in these tissues. nih.govfujita-hu.ac.jpwikipedia.org The expression of STS is often elevated in breast tumors, highlighting its importance in providing a local supply of estrogens to fuel cancer cell proliferation. oup.com
The proliferation of human breast cancer-derived T-47D cells, which are estrogen-dependent, is increased by the addition of estrone-3-sulfate to the culture medium. nih.gov The uptake of estrone-3-sulfate by these cells is mediated by a carrier-mediated transport mechanism, suggesting that the estrogen precursor is actively imported by estrogen-dependent breast cancer cells. nih.govfujita-hu.ac.jp
This compound's primary role in this context is to block the STS enzyme, thereby inhibiting the conversion of inactive steroid sulfates into active estrogens. wikipedia.orgoup.com By doing so, it effectively cuts off a crucial supply of fuel for the growth of hormone-dependent cancer cells. The significance of this mechanism is underscored by the fact that STS activity is detected in a high percentage of breast tumors. mostwiedzy.pl
Significance as a Steroid Sulfatase (STS) Inhibitor
Estrone 3-O-sulfamate is recognized as a highly potent and irreversible inhibitor of steroid sulfatase. wikipedia.orgmedchemexpress.com Its significance lies in its ability to effectively shut down the activity of this key enzyme, which is implicated in the progression of various hormone-dependent diseases. nih.govoup.com The aryl O-sulfamate pharmacophore present in this compound is crucial for its inhibitory activity, enabling it to irreversibly modify the active site of the STS enzyme. stonybrook.eduwikipedia.org
The potency of this compound as an STS inhibitor has been quantified in various studies. For instance, it has demonstrated IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the picomolar to nanomolar range in different cell lines and preparations. nih.govwikipedia.orgmedchemexpress.com
| Preparation | IC50 Value |
|---|---|
| MCF-7 Cells | 65 pM |
| MCF-7 Cells | 0.83 nM |
| Placental Microsomes | 18 nM |
The irreversible nature of this compound's inhibition provides a prolonged duration of action. wikipedia.org Studies in rats have shown that a single dose can lead to a sustained abolition of STS activity in various tissues, with only minimal recovery observed even after several days. wikipedia.org This long-lasting effect is a desirable characteristic for a therapeutic agent.
The discovery of this compound as a potent STS inhibitor spurred the development of a new class of therapeutic agents. nih.govmostwiedzy.pl It served as a lead compound for the synthesis of numerous analogues with potentially improved biological properties. nih.govmostwiedzy.plnih.govbath.ac.uk This has led to the development of other significant STS inhibitors, such as Irosustat (STX64), which have entered clinical trials. oup.comnih.gov
Overview of Therapeutic Potential
The ability of Estrone 3-O-sulfamate and its analogues to potently inhibit steroid sulfatase has opened up avenues for their therapeutic application in a range of hormone-dependent conditions. stonybrook.eduwikipedia.org The primary rationale for their use is to deprive target tissues of the local supply of active estrogens that drive disease progression. oup.com
Hormone-Dependent Cancers: The most extensively studied potential application of STS inhibitors is in the treatment of estrogen receptor-positive breast cancer, particularly in postmenopausal women. wikipedia.orgoup.comfrontiersin.org By blocking the local production of estrogens within tumors, these inhibitors aim to slow or halt tumor growth. aacrjournals.orgnih.govresearchgate.net The development of dual inhibitors that target both STS and other key enzymes in steroid metabolism, such as aromatase, represents a promising therapeutic strategy. acs.orgepa.gov Furthermore, derivatives of this compound have shown potent anticancer activity in breast cancer cells in vitro, functioning as antimicrotubule agents that induce mitotic arrest and apoptosis. nih.govmanchester.ac.uk
Endometriosis: Endometriosis is another estrogen-dependent condition where local estrogen production is believed to play a significant role in the growth of endometriotic lesions. oup.comnih.govnih.gov STS is expressed in both eutopic and ectopic endometrium, and its inhibition is a potential therapeutic strategy. oup.comnih.gov A closely related compound, estradiol sulfamate (E2MATE), which is extensively metabolized to this compound, has been investigated for the treatment of endometriosis. wikipedia.orgnih.gov
Other Potential Applications: Research has also suggested potential roles for STS inhibitors in other conditions. For instance, STS is involved in the conversion of DHEAS to androgens, suggesting a potential therapeutic application for STS inhibitors in prostate cancer. oup.com There is also emerging evidence that STS may play a role in cognitive function, although the effects of inhibitors like this compound on cognition are complex and require further investigation. wjgnet.com
While this compound itself did not proceed to clinical use due to its estrogenic effects in preclinical models, its discovery has been instrumental in validating STS as a therapeutic target and has paved the way for the development of a new generation of STS inhibitors with improved pharmacological profiles. stonybrook.eduwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFQAJIXCZXQY-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933447 | |
| Record name | Estrone sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-09-7 | |
| Record name | Estrone-3-O-sulfamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies
Established Synthetic Routes to Estrone (B1671321) 3-O-Sulfamate
The synthesis of estrone 3-O-sulfamate is a well-established process, with several methodologies developed to ensure efficiency and scalability. A common and direct approach involves the reaction of the sodium salt of estrone with sulfamoyl chloride. bohrium.com This method provides a straightforward pathway to the desired sulfamoylated product. For larger-scale production, necessary for extensive preclinical and clinical studies, a synthesis utilizing dimethylformamide as both the solvent and the base has been successfully developed, enabling the production of EMATE on a 100-gram scale. nih.gov
Another refined method for the synthesis of estrogen sulfamates, including this compound, employs the use of 2,6-di-tert-butylpyridines as bases in conjunction with sulfamoyl chloride. nih.gov This approach is noted for its ability to circumvent the nonselective formation of esters and other side reactions that can occur with in situ generated azasulfenes. nih.gov These synthetic advancements have been crucial in providing sufficient quantities of this compound for detailed biological evaluation.
Analog Design and Synthesis for Structure-Activity Relationship (SAR) Studies
To explore and optimize the biological activity of estrone 3-O-sulfamate, numerous analogs have been designed and synthesized. These studies have primarily focused on substitutions on the A-ring and modifications of the D-ring of the steroid, as well as derivatization of the sulfamate (B1201201) moiety and other key positions.
A-Ring Substitutions (e.g., nitro, halogens, alkyl, cyano groups)
Modifications to the A-ring of the estrone 3-O-sulfamate scaffold have yielded compounds with significantly altered potencies. The introduction of electron-withdrawing groups has been a particularly fruitful strategy. For instance, the placement of a nitro group at the 4-position resulted in 4-nitrothis compound, a highly potent derivative with IC₅₀ values of 0.8 nM in placental microsomes and 0.01 nM in MCF-7 cells. nih.govbath.ac.uk
Halogenation of the A-ring has also been explored, with 2-halogenated derivatives showing enhanced potency compared to the unsubstituted this compound. nih.govbath.ac.uk Similarly, the introduction of a cyano group at the 2-position was found to be favorable for activity. nih.govbath.ac.uk In contrast, the substitution with bulkier alkyl groups such as 2-propenyl or n-propyl at the 2- and/or 4-positions was detrimental to the inhibitory potency. nih.govbath.ac.uk These findings underscore the importance of the electronic and steric properties of substituents on the A-ring for optimal biological activity.
| A-Ring Substitution | Effect on Potency | Reference |
| 4-Nitro | Significantly Increased | nih.govbath.ac.uk |
| 2-Halogens | Increased | nih.govbath.ac.uk |
| 2-Cyano | Increased | nih.govbath.ac.uk |
| 2- or 4-Alkyl (propenyl, n-propyl) | Decreased | nih.govbath.ac.uk |
D-Ring Modifications (e.g., C17 carbonyl group removal)
The D-ring of estrone 3-O-sulfamate, particularly the C17 position, has been a key target for structural modifications to probe its role in biological activity. The removal of the C17 carbonyl group to yield a 17-deoxy analog was found to be detrimental to potency, suggesting the importance of this functional group. nih.govbath.ac.uknih.gov This highlights the significance of a potential hydrogen bonding acceptor at or near the C17 position for maintaining high activity. nih.gov
Further modifications at the C17 position have been investigated. For instance, the introduction of a 17α-benzyl substituent also proved to be unfavorable for antiproliferative activity. nih.gov A series of novel D-ring modified derivatives were synthesized where the D-ring was cleaved and replaced with a piperidinedione moiety. nih.gov Within this series, derivatives bearing a propyl or a 1-pyridin-3-ylmethyl moiety on the imido-ring nitrogen exhibited potent inhibition of steroid sulfatase, with IC₅₀ values of 1 nM. nih.gov These compounds were found to be up to 18-fold more potent than the parent this compound. nih.gov
N-Acylated Derivatives
The sulfamate group of estrone 3-O-sulfamate is a critical pharmacophore. Research has consistently shown that a free or N-unsubstituted sulfamate group (H₂NSO₂O-) is a prerequisite for potent and irreversible inhibition of its target enzymes. nih.govbath.ac.uk The synthesis of cyclic sulfamates, which can be considered as N-disubstituted derivatives, resulted in a loss of inhibitory activity. nih.govbath.ac.uk This indicates that the N-H protons are likely involved in key interactions within the enzyme's active site, and their substitution or removal is not tolerated.
2-Substituted Estrone and Estradiol (B170435) 3-O-Sulfamate Derivatives
A significant focus of derivatization has been the introduction of various substituents at the 2-position of the A-ring. Efficient and flexible syntheses of 2-substituted estrone and estradiol 3-O-sulfamate derivatives have been developed, often employing directed ortho-lithiation methodology. nih.govresearchgate.net
Among the most active compounds are those with small, optimally sized substituents at the 2-position. Specifically, 2-methoxy, 2-ethyl, and 2-methylsulfanyl groups have been shown to confer optimal antiproliferative activity. acs.org For example, 2-ethylestradiol-3-O-sulfamate displayed a mean activity over the NCI 55 cell line panel that was 80-fold greater than the established anticancer agent 2-methoxyestradiol (B1684026). nih.govresearchgate.net The sulfamoylated derivatives, such as 2-methoxyestrone-3-O-sulfamate (2-MeOthis compound) and 2-ethylestrone-3-O-sulfamate (2-Etthis compound), were found to be over 10-fold more potent than their non-sulfamoylated parent compounds in inhibiting the growth of breast cancer cell lines. nih.gov
| 2-Substituent | Observed Activity | Reference |
| Methoxy | High antiproliferative activity | nih.govresearchgate.netacs.org |
| Ethyl | High antiproliferative activity | nih.govresearchgate.netacs.org |
| Methylsulfanyl | High antiproliferative activity | nih.govresearchgate.netacs.org |
Estrone Oxime 3-O-Sulfamate and Derivatives
Modification of the C17 carbonyl group into an oxime has led to the development of estrone oxime 3-O-sulfamate (OMATE) and its derivatives. The synthesis of estrone oxime sulfamate was accomplished, and it was found to be a potent inhibitor of steroid sulfatase, with a potency similar to its ketone analog, this compound. nih.gov
Furthermore, modified 2-substituted estrogen-3-O-sulfamate 17-oximes have been prepared and have demonstrated significant antiproliferative activity against breast cancer cells. nih.gov The conversion of the 17-ketone to an oxime provides an alternative hydrogen bonding motif in the D-ring, which can influence biological activity. For instance, selected 17-oxime derivatives of 2-MeOthis compound displayed enhanced antiproliferative activity, further emphasizing the importance of the D-ring's electronic and steric properties. nih.gov
Non-steroidal Sulfamate Analogs
To mitigate the potential estrogenic effects of steroidal STS inhibitors, researchers have developed non-steroidal sulfamates that mimic the key structural features of the natural substrate, estrone sulfate (B86663). These analogs often feature a phenolic hydroxyl group that can be sulfamoylated.
Coumarin (B35378) Sulfamates: The coumarin scaffold has proven to be a particularly effective non-steroidal framework for STS inhibitors. The synthesis of these compounds typically begins with the construction of a substituted 7-hydroxycoumarin core, followed by sulfamoylation. A common route to the coumarin core is the Pechmann synthesis, which involves the condensation of a phenol (B47542) (like resorcinol) with a β-ketoester in the presence of an acid catalyst. The resulting 7-hydroxycoumarin is then deprotonated with a base, such as sodium hydride, and the resulting phenoxide is treated with sulfamoyl chloride to yield the final coumarin sulfamate. researchgate.net
Structure-activity relationship (SAR) studies have shown that substitution at the 3 and 4-positions of the coumarin ring can significantly influence inhibitory potency. For instance, the introduction of a benzylamino group at the 3-position has been shown to enhance inhibitory activity. acs.org
Tetrahydronaphthalene Sulfamates: The tetrahydronaphthalene ring system serves as another effective non-steroidal mimic of the steroidal A and B rings. The synthesis of these sulfamates involves the sulfamoylation of the corresponding tetrahydronaphthol precursor. For example, 5,6,7,8-tetrahydronaphthalene-2-ol can be converted to its sulfamate derivative, which has demonstrated inhibitory activity against STS. acs.org The sulfamoylation is typically achieved by treating the sodium salt of the tetrahydronaphthol with sulfamoyl chloride.
Indanone Sulfamates: Indanone-based structures have also been explored as non-steroidal STS inhibitors. The synthesis of these compounds first requires the formation of the indanone core. This can be accomplished through various methods, including the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. Once the desired substituted indanone with a phenolic hydroxyl group is obtained, it can be sulfamoylated using standard procedures, such as reaction with sulfamoyl chloride in the presence of a base.
| Analog Type | Precursor Synthesis Method | Sulfamoylation Conditions | Key Research Findings |
| Coumarin Sulfamates | Pechmann condensation of resorcinol (B1680541) and β-ketoesters. | 1. Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF). 2. Sulfamoyl chloride (H₂NSO₂Cl). | Substitutions at the C-3 and C-4 positions significantly impact potency. 3,4-dimethylcoumarin 7-O-sulfamate is notably more potent than the parent compound, 4-methylcoumarin (B1582148) 7-O-sulfamate (COUMATE). acs.org |
| Tetrahydronaphthalene Sulfamates | Various methods for synthesis of substituted tetralones. | Reaction of the corresponding phenol with sulfamoyl chloride. | 5,6,7,8-Tetrahydronaphthalene 2-O-sulfamate inhibits estrone sulfatase activity in MCF-7 cells. acs.org |
| Indanone Sulfamates | Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. | Reaction of the phenolic indanone with sulfamoyl chloride. | These compounds have been synthesized and evaluated as part of the broader search for non-steroidal STS inhibitors. acs.org |
Optimization of Synthetic Methodologies for Yield and Purity
The efficiency of the synthesis of Estrone 3-O-Sulfamate and its analogs is critical for both research and potential clinical applications. Optimization strategies focus on improving reaction conditions to maximize yield and ensure high purity of the final product.
The standard laboratory synthesis of Estrone 3-O-Sulfamate involves the reaction of the sodium salt of estrone with sulfamoyl chloride. For larger-scale production, this method has been optimized. One notable development is the use of dimethylformamide (DMF) as both the solvent and the base for the reaction. This approach has been successfully employed for the synthesis of Estrone 3-O-Sulfamate on a 100-gram scale.
Key parameters that are often optimized in the sulfamoylation of steroidal phenols include:
Base: The choice and stoichiometry of the base are crucial for the efficient deprotonation of the phenolic hydroxyl group. Strong bases like sodium hydride are effective, but for larger scales, alternative bases may be sought to improve safety and ease of handling.
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous polar aprotic solvents like DMF and tetrahydrofuran (B95107) (THF) are commonly used.
Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product and minimize degradation.
Purification: Chromatographic techniques are frequently employed to purify the final sulfamate product. Optimization of the purification process is vital for achieving high purity, which is a critical requirement for biologically active compounds.
Research into analogs of Estrone 3-O-Sulfamate has also provided insights into synthetic optimization. For example, the synthesis of derivatives with electron-withdrawing substituents on the A-ring has been shown to enhance potency. chemicalbook.com This suggests that the electronic nature of the starting phenol can influence the efficiency of the sulfamoylation reaction.
| Parameter | Conventional Method | Optimized Method for Scale-Up | Impact on Yield and Purity |
| Base | Sodium Hydride (NaH) | Use of solvent as base (e.g., DMF) | Simplifies workup and improves safety on a larger scale. |
| Solvent | Anhydrous THF or Dichloromethane | Dimethylformamide (DMF) | Can improve solubility of reactants and facilitate the reaction. |
| Reagent Stoichiometry | Slight excess of sulfamoyl chloride | Precise control of stoichiometry | Minimizes side reactions and simplifies purification. |
| Purification | Silica gel chromatography | Recrystallization or alternative chromatographic methods | Can improve scalability and reduce solvent usage. |
Mechanism of Action As a Steroid Sulfatase Sts Inhibitor
Irreversible and Active Site-Directed Inhibition
Estrone (B1671321) 3-O-sulfamate is characterized as an active site-directed, irreversible inhibitor of steroid sulfatase (STS). wikipedia.orgnih.gov This classification is supported by evidence from studies where pretreatment of placental microsomes or intact MCF-7 breast cancer cells with EMATE, followed by extensive washing or dialysis, did not restore enzyme activity. wikipedia.orgnih.gov This lack of recovery indicates that this compound forms a stable, covalent bond with the enzyme, leading to its permanent inactivation. wikipedia.org The inhibition is specific to the active site, as the enzyme is protected from inactivation when the natural substrate, estrone sulfate (B86663), is present. wikipedia.orgnih.gov This protection suggests that this compound and the substrate compete for the same binding location on the enzyme. wikipedia.org The sulfamate (B1201201) moiety of this compound is the key pharmacophore responsible for this irreversible inhibition. nih.gov
Interaction with the STS Active Site Formylglycine Residue
The mechanism of irreversible inhibition by estrone 3-O-sulfamate involves a specific interaction with a key amino acid residue within the active site of the steroid sulfatase (STS) enzyme. STS enzymes contain a unique post-translationally modified residue, Cα-formylglycine (FGly), at their active site, which is crucial for catalytic activity. ascopubs.org It is proposed that this compound, being a substrate analogue, binds to the active site, and its sulfamate group is positioned to react with this FGly residue. nih.gov The interaction leads to the sulfamoylation of the catalytic FGly residue, forming a covalent bond that permanently deactivates the enzyme. wikipedia.orgnih.gov This targeted modification of a critical catalytic residue explains the irreversible nature of the inhibition.
Time- and Concentration-Dependent Inhibition Kinetics
The inhibition of steroid sulfatase (STS) by estrone 3-O-sulfamate demonstrates both time- and concentration-dependent kinetics. wikipedia.orgnih.gov This means that the extent of enzyme inactivation increases with both the duration of exposure to the inhibitor and the concentration of the inhibitor used. wikipedia.org This kinetic profile is a hallmark of irreversible inhibitors that act through covalent modification. Studies have shown that the rate of enzyme inactivation by this compound is dependent on these factors, which is consistent with an active site-directed mechanism. wikipedia.orgnih.gov For instance, in placental microsomes, the inhibition of estrone sulfatase activity by this compound was shown to be time-, concentration-, and pH-dependent. wikipedia.orgnih.gov
Comparative Analysis with Other STS Inhibitors (e.g., Irosustat, COUMATE)
Estrone 3-O-sulfamate (this compound) is often used as a benchmark for the development of other steroid sulfatase (STS) inhibitors. A key distinction lies in its steroidal structure, which can lead to the release of the estrogenic compound estrone upon metabolic conversion by STS, a potential disadvantage in treating estrogen-dependent diseases. nih.gov In contrast, inhibitors like Irosustat (also known as STX64 or 667COUMATE) and its precursor COUMATE (4-methylcoumarin-7-O-sulfamate) were developed as non-steroidal alternatives to circumvent this issue. nih.govnih.gov
Irosustat, a tricyclic coumarin-based sulfamate, is a potent, orally active, and irreversible STS inhibitor. nih.govencyclopedia.pub Like this compound, it acts in a time- and concentration-dependent manner, indicating an active site-directed mechanism. nih.gov However, a significant advantage of Irosustat is its lack of estrogenic activity. nih.gov Furthermore, in some assays, Irosustat has demonstrated greater potency than this compound. For example, in a placental microsome preparation, Irosustat (667COUMATE) exhibited an IC₅₀ of 8 nM for estrone sulfatase inhibition, which is approximately three-fold lower than that of this compound (25 nM). nih.gov
The following table provides a comparative overview of the inhibitory concentrations (IC₅₀) of these compounds in different in vitro systems.
| Inhibitor | Structure Type | IC₅₀ (Placental Microsomes) | IC₅₀ (MCF-7 Cells) | Estrogenic Activity |
|---|---|---|---|---|
| Estrone 3-O-Sulfamate (this compound) | Steroidal | 18 nM encyclopedia.pub / 25 nM nih.gov | 0.83 nM encyclopedia.pub / 65 pM medchemexpress.com | Yes nih.gov |
| Irosustat (667COUMATE) | Non-steroidal (Tricyclic Coumarin) | 8 nM nih.govmedchemexpress.com | Not specified | No nih.gov |
| COUMATE | Non-steroidal (Coumarin) | Not specified | >90% inhibition at 10 µM nih.gov | Not specified |
Impact on Estrogen and Androgen Biosynthesis Pathways
The inhibition of steroid sulfatase (STS) by estrone 3-O-sulfamate has a significant impact on the biosynthesis of both estrogens and androgens. ascopubs.orgfrontiersin.org STS is a key enzyme in the "sulfatase pathway," which converts inactive, sulfated steroid precursors into their biologically active forms. ascopubs.orgcncb.ac.cn Specifically, STS hydrolyzes estrone sulfate (E1S) to estrone (E1) and dehydroepiandrosterone (B1670201) sulfate (DHEA-S) to dehydroepiandrosterone (DHEA). ascopubs.orgfrontiersin.org
Pharmacological and Biological Activities
In Vitro Inhibition of STS Activity in Cellular and Microsomal Systems
The inhibitory potential of EMATE on STS activity has been extensively studied in various in vitro systems, including breast cancer cell lines, placental microsomes, and genetically engineered cell lines overexpressing STS.
MCF-7 Breast Cancer Cells
MCF-7 cells are a commonly used in vitro model for estrogen receptor-positive breast cancer. Studies have consistently demonstrated that this compound is a highly potent inhibitor of STS activity in these cells. wikipedia.orgtandfonline.comnih.gov The reported half-maximal inhibitory concentration (IC50) values for this compound in MCF-7 cells vary across different studies but are consistently in the low nanomolar to picomolar range. For instance, some studies report an IC50 of 65 pM, while others have found values of 0.83 nM. wikipedia.orgnih.govmedchemexpress.comchemscene.comtargetmol.com This potent inhibition is observed in a time- and concentration-dependent manner, suggesting that this compound acts as an active site-directed inhibitor. nih.govacs.org At a concentration of 0.1 µM, this compound has been shown to inhibit over 99% of STS activity in intact MCF-7 cells. nih.govacs.org
Table 1: In Vitro STS Inhibition by Estrone (B1671321) 3-O-Sulfamate in MCF-7 Cells
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 65 pM | wikipedia.orgnih.gov |
| IC50 | 0.83 nM | medchemexpress.comchemscene.comtargetmol.com |
| Inhibition at 0.1 µM | >99% | nih.govacs.org |
Placental Microsomes
Human placental microsomes are a rich source of STS and are frequently used to assess the inhibitory activity of compounds against this enzyme. In this system, this compound has also proven to be a potent inhibitor. mdpi.com Reported IC50 values for this compound in placental microsomes are in the nanomolar range, with a commonly cited value being 18 nM. medchemexpress.comchemscene.comtargetmol.com Another study reported an IC50 of approximately 20 nM. bioscientifica.com The inhibition of STS in placental microsomes by this compound is time- and concentration-dependent. researchgate.net
Table 2: In Vitro STS Inhibition by Estrone 3-O-Sulfamate in Placental Microsomes
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 18 nM | medchemexpress.comchemscene.comtargetmol.com |
| IC50 | ~20 nM | bioscientifica.com |
HEK-293 Cells Transfected with STS
To further characterize the inhibitory action of this compound on STS, researchers have utilized human embryonic kidney (HEK-293) cells that have been genetically modified to overexpress the STS enzyme. In these transfected cells, this compound demonstrates potent, irreversible inhibition of STS activity. oup.com One study reported an IC50 value of 1.6 nM for the inhibition of estrone sulfatase in HEK-293 cells transfected with the enzyme. medchemexpress.com
In Vivo Inhibition of STS Activity in Animal Models
The efficacy of this compound as an STS inhibitor has also been evaluated in various animal models, primarily in rats and mice. These studies have confirmed its potent and long-lasting inhibitory effects in a living system.
Rat and Mouse Models
Oral administration of this compound to rats has been shown to be effective. nih.govacs.org In rats, this compound effectively abolishes estrone and DHEA-S sulfatase activities in various tissues. wikipedia.org A single oral or subcutaneous dose of 1 mg/kg was sufficient to achieve this widespread inhibition. wikipedia.org The compound exhibits a prolonged duration of action, with only a minor recovery of less than 10% of hepatic STS activity observed seven days after a single 10 mg/kg dose in rats. wikipedia.org Studies have also shown that within 30 minutes of oral or intravenous administration, rat liver sulfatase activity was almost completely inhibited (over 99%). nih.gov Furthermore, this compound was found to attenuate the growth of estrone sulfate-stimulated mammary tumors in ovariectomized rats. bioscientifica.com In ovariectomized mice, this compound demonstrated estrogenic effects by stimulating uterine growth. wikigenes.org
Modulation of Cell Proliferation and Apoptosis
Beyond its direct enzymatic inhibition, derivatives of estrone sulfamate (B1201201) have been investigated for their effects on cell proliferation and apoptosis, key processes in cancer development and progression.
Sulfamoylated estrone derivatives, such as 2-methoxyestrone-3-O-sulfamate (2-MeOthis compound) and 2-ethylestrone-3-O-sulfamate (2-Etthis compound), have been shown to inhibit the growth of both estrogen receptor-positive (MCF-7, ZR-75-1) and estrogen receptor-negative (MDA-MB-231, CAL51, CAMA1) breast cancer cell lines. aacrjournals.org These compounds induce a G2-M phase cell cycle arrest and promote apoptosis. aacrjournals.org In MCF-7 cells, 2-MeOthis compound was observed to induce modest levels of apoptosis. aacrjournals.org
The pro-apoptotic effects of these derivatives were further confirmed using the TUNEL assay. Treatment with 500 nM of 2-Etthis compound for 72 hours resulted in a significant increase in apoptosis in CAL51 and CAMA1 cells (60% and 37% TUNEL-positive cells, respectively). aacrjournals.org In contrast, the same treatment led to only a modest increase in apoptosis in MCF-7 and ZR-75-1 cells (7% and 10%, respectively). aacrjournals.orgresearchgate.net This suggests that the sensitivity to apoptosis induction by these compounds can vary between different breast cancer cell lines. aacrjournals.org
Anti-angiogenic Properties
Sulfamoylated derivatives of estrone have demonstrated significant anti-angiogenic properties, positioning them as a class of compounds with therapeutic potential in cancer treatment. Research has shown that the addition of a sulfamate group can confer potent anti-angiogenic and tumor growth inhibitory properties. nih.gov
Studies involving 2-methoxyestradiol-3,17-O,O-bis-sulphamate (2-MeOE2bisMATE) revealed its ability to inhibit angiogenesis in vitro. nih.gov It was found to be 60-fold more potent than its non-sulfamoylated counterpart, 2-methoxyestradiol (B1684026) (2-MeOE2), at inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, in an endothelial cell/fibroblast co-culture model of in vitro angiogenesis, the bis-sulfamoylated derivative was 13-fold more potent at inhibiting tubule formation than 2-MeOE2. nih.gov
The in vivo anti-angiogenic activity of these compounds has been confirmed using models such as the mouse Matrigel plug assay. In this model, 2-MeOE2bisMATE and its analogue, 17-Cym-2-MeOE2MATE, were shown to be at least 10 times more active than 2-MeOE2 at inhibiting the neovascularization of Matrigel plugs. nih.gov This indicates that sulfamoylation significantly enhances the potency of this class of compounds. nih.gov Other derivatives, such as 2-ethylestradiol-3-O-sulfamate, have also been identified as effective inhibitors of angiogenesis across various in vitro markers. researchgate.netacs.orgnih.gov This dual action of anti-proliferation and anti-angiogenesis is believed to enhance their therapeutic efficacy. nih.gov
The potent anti-angiogenic and tumor growth inhibitory properties suggest that 2-methoxy-3-O-sulphamoylated estrogens have considerable therapeutic potential for treating a wide range of cancers. nih.gov
Table 1: In Vivo Anti-angiogenic Activity of Sulfamoylated Estrone Derivatives
Antimicrotubule Activity of Sulfamoylated Estrone Derivatives
A significant mechanism contributing to the anticancer effects of sulfamoylated estrone derivatives is their activity as antimicrotubule agents. aacrjournals.orgresearchgate.net Compounds such as 2-methoxyestrone-3-O-sulfamate (2-MeOthis compound) and 2-ethylestrone-3-O-sulfamate (2-Etthis compound) function by disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis. aacrjournals.orgresearchgate.netnih.gov
Research has consistently shown that sulfamoylation potently enhances the anticancer activity of estrone derivatives. aacrjournals.org In various assays, including growth inhibition and induction of apoptosis, the sulfamoylated compounds were found to be more than 10-fold more potent than their non-sulfamoylated parent compounds. aacrjournals.orgresearchgate.net For instance, 2-MeOthis compound and 2-Etthis compound were significantly more potent inhibitors of cell growth than the endogenous estradiol (B170435) metabolite 2-methoxyestradiol. aacrjournals.orgresearchgate.net
The antimicrotubule activity is characterized by the inhibition of tubulin polymerization. aacrjournals.org In vitro studies using purified tubulin demonstrated that sulfamoylated estrone derivatives inhibit the assembly of microtubules. aacrjournals.org Specifically, they were shown to inhibit paclitaxel-stimulated tubulin polymerization. aacrjournals.orgwikipedia.org This disruption of microtubule dynamics is the likely cause of the G2-M cell cycle arrest and subsequent apoptosis observed in cancer cells treated with these compounds. aacrjournals.orgresearchgate.netnih.gov
Similar to other agents that target microtubules, these sulfamoylated estrone derivatives induce the phosphorylation of anti-apoptotic proteins like BCL-2 and BCL-XL and increase the expression of p53. aacrjournals.orgresearchgate.netoup.com These molecular events are consistent with the observed induction of apoptosis in cancer cell lines. aacrjournals.org
Table 2: Antimicrotubule Activity of Selected Sulfamoylated Estrone Derivatives
Effects on Estrogen-Sensitive Uterine Growth
The effect of Estrone 3-O-sulfamate (this compound) and its derivatives on estrogen-sensitive tissues, such as the uterus, is complex. While developed as a steroid sulfatase (STS) inhibitor to block the formation of active estrogens, this compound itself was paradoxically found to be potently estrogenic in rodent models. aacrjournals.orgnih.govnih.gov
In studies using ovariectomized rats or mice, this compound stimulated estrogen-sensitive uterine growth, an effect known as a uterotrophic response. aacrjournals.orgresearchgate.net This estrogenic activity made the compound unsuitable for development as a therapy for hormone-dependent cancers in postmenopausal women. nih.govnih.gov The stimulation of uterine weight is a classic indicator of estrogenicity.
To address this unwanted estrogenic effect, modifications to the core steroid structure were explored. nih.gov The introduction of a 2-methoxy group to sulfamoylated steroids was found to be a successful strategy. aacrjournals.org For example, the compound 2-methoxy-3-sulfamoyloxy-17alpha-benzylestra-1,3,5 (10)-trien-17beta-ol was developed, which retains potent STS inhibitory activity but is devoid of estrogenic action. aacrjournals.org In an ovariectomized mouse model, this 2-methoxy derivative did not stimulate uterine growth on its own but effectively blocked the uterine growth induced by estrone sulfate (B86663). aacrjournals.org This demonstrates that a steroid sulfatase inhibitor can effectively block estrogen action from its inactive precursor without exhibiting intrinsic estrogenicity. aacrjournals.org
Table 3: Uterotrophic Effects of Estrone 3-O-Sulfamate and Related Compounds
Structure Activity Relationship Sar Studies for Sts Inhibition and Biological Effects
Identification of Key Pharmacophores for Potent STS Inhibition
The foundational discovery in the development of potent STS inhibitors was the identification of the aryl O-sulfamate moiety (Ar-O-SO₂NH₂) as the key pharmacophore responsible for irreversible, active-site-directed inhibition. bioscientifica.comnih.gov This pharmacophore was designed to mimic the natural substrate, estrone (B1671321) sulfate (B86663) (E1S), in terms of structure and electronics, but to behave differently once in the enzyme's active site. bioscientifica.com
Key findings have established that a free, N-unsubstituted sulfamate (B1201201) group (H₂NSO₂O-) is an absolute prerequisite for potent and irreversible inhibition of STS. nih.gov This was demonstrated by studies where modification of this group, for instance through N,N-dimethylation or the creation of cyclic sulfamates, led to a significant reduction or complete abolishment of inhibitory activity. nih.govmdpi.com The prevailing mechanism suggests that the sulfamate group is transferred to a key formylglycine residue within the STS active site, leading to its irreversible inactivation. bioscientifica.comwikipedia.org
While the steroidal core of EMATE effectively mimics the natural substrate, allowing it to access the active site, non-steroidal scaffolds incorporating the aryl sulfamate pharmacophore have also been developed. bioscientifica.comtandfonline.com Compounds like Irosustat, which is based on a coumarin (B35378) scaffold, also function as potent irreversible STS inhibitors, confirming that the aryl O-sulfamate group, rather than the steroid itself, is the indispensable pharmacophoric element for this class of inhibitors. tandfonline.comnih.gov
Influence of Substituents on STS Inhibitory Potency
Following the identification of the aryl sulfamate as the key pharmacophore, research efforts focused on modifying the steroidal A-ring of this compound to enhance inhibitory potency. These studies revealed that the electronic properties and placement of substituents on the aromatic A-ring have a profound impact on the compound's ability to inhibit STS.
A consistent finding across multiple studies is that the introduction of electron-withdrawing groups (EWGs) onto the A-ring of this compound generally enhances STS inhibitory potency. nih.govmdpi.comtandfonline.comresearchgate.net The position of the substituent is crucial to its effect.
2-Position: Halogen atoms (e.g., Br, Cl) and the cyano group at the 2-position have been shown to increase inhibitory activity compared to the unsubstituted this compound. nih.govmdpi.comtandfonline.com
4-Position: A nitro (NO₂) group at the 4-position results in a particularly dramatic increase in potency. nih.govmdpi.comtandfonline.com 4-Nitro-EMATE is one of the most potent derivatives synthesized, with IC₅₀ values in the low nanomolar and even picomolar range in placental microsome and MCF-7 cell assays, respectively. nih.govtandfonline.comresearchgate.net
Positional Isomers: In contrast, placing a nitro group at the 2-position leads to a significant decrease in STS inhibitory activity, highlighting the specific spatial and electronic requirements of the enzyme's active site. nih.govmdpi.com
The general order of potency for A-ring substituted this compound derivatives is as follows: 4-NO₂ > 2-halogens, 2-cyano > unsubstituted this compound > 2-NO₂. nih.govresearchgate.net This demonstrates a clear advantage for placing an electron-withdrawing substituent on the A-ring, with a strong preference for halogens at the 2-position and a nitro group at the 4-position. nih.gov
Steric factors also play a significant role in modulating the inhibitory activity of this compound analogs. Modifications that introduce steric bulk in unfavorable positions can hinder the inhibitor's access to or proper orientation within the STS active site.
For example, the introduction of bulky groups can lead to poor STS inhibition. nih.gov This has been observed in the development of dual aromatase-sulfatase inhibitors (DASIs), where certain structural motifs, such as a triazole ring, appeared to cause steric hindrance within the STS active site, leading to poor inhibitory activity for that target. rsc.org
| Compound/Analog | Modification | Effect on STS Inhibitory Potency | Reference |
|---|---|---|---|
| 4-Nitro-EMATE | NO₂ group at C4 | Potency significantly increased | nih.govtandfonline.comresearchgate.net |
| 2-Halo/2-Cyano-EMATE | Halogen or Cyano group at C2 | Potency increased | nih.gov |
| 2-Nitro-EMATE | NO₂ group at C2 | Potency significantly decreased | nih.govmdpi.com |
| 17-Deoxy-EMATE | Removal of C17-carbonyl | Potency decreased | nih.govresearchgate.net |
| N,N-dimethylated sulfamate | Methyl groups on sulfamate nitrogen | Activity abolished | mdpi.com |
| 2- or 4-Alkyl-EMATE | Propenyl or n-propyl at C2/C4 | Potency decreased | nih.gov |
SAR for Antiproliferative Activity in Cancer Cell Lines
Beyond STS inhibition, this compound and its analogs have been investigated for direct antiproliferative effects, particularly those that are independent of estrogen receptor signaling. The SAR for this activity differs in some respects from that for STS inhibition, indicating that these compounds can be multi-targeted agents.
Substitutions at the 2-position of the A-ring are critical for antiproliferative activity. Analogs featuring a 2-methoxy, 2-ethyl, or 2-methylsulfanyl group exhibit potent antiproliferative effects against a range of human cancer cell lines. cansa.org.zaacs.org For instance, 2-ethylestradiol-3-O-sulfamate displayed significantly greater mean activity across the NCI 55 cell line panel than the well-known anticancer agent 2-methoxyestradiol (B1684026). acs.org
Modifications to the D-ring also heavily influence antiproliferative action.
The presence of a sterically unhindered hydrogen bond acceptor attached to C-17 appears to be important for enhanced activity. nih.gov
The 17-cyanomethyl derivative (STX641) showed potent growth inhibition in both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) cell lines. nih.gov
In contrast, removing the D-ring oxygen functionality (17-deoxy analogs) or introducing a bulky 17α-benzyl substituent was found to be deleterious to antiproliferative activity. nih.gov
Conversely, selected 17-oxime derivatives of 2-methoxy-EMATE showed enhanced antiproliferative effects, highlighting the importance of hydrogen bonding capabilities around the D-ring. nih.gov
The compound STX140 (2-methoxyestradiol-bis-sulfamate) inhibits the proliferation of various cancer cells, including prostate (LNCaP, PC3), breast (MDA-MB-231), and ovarian (A2780) cancer cell lines, with IC₅₀ values in the nanomolar range. caymanchem.com
| Compound/Analog | Key Structural Feature | Antiproliferative Activity | Reference |
|---|---|---|---|
| 2-Methoxy, 2-Ethyl, 2-Methylsulfanyl EMATEs | Small alkyl/alkoxy group at C2 | Potent activity | acs.org |
| STX641 | 17-cyanomethyl group | Potent activity | nih.gov |
| 17-Deoxy analogs | Removal of C17 oxygen | Greatly reduced activity | nih.gov |
| 17α-Benzyl analogs | Bulky C17 substituent | Deleterious to activity | nih.gov |
| 17-Oxime derivatives | C17=N-OH group | Enhanced activity | nih.gov |
| STX140 | 2-Methoxy, 3,17-bis-sulfamate | Potent activity in multiple cancer cell lines | caymanchem.com |
SAR for Anti-angiogenic and Antimicrotubule Activities
A key mechanism underlying the antiproliferative effects of certain this compound analogs is their ability to disrupt microtubule dynamics, similar to agents like colchicine (B1669291). This activity also contributes to their anti-angiogenic properties. The versatile aryl sulfamate pharmacophore has been identified as a structural component that augments activity at the colchicine binding site of tubulin. bioscientifica.com
The SAR for antitubulin activity has been established for 2-substituted estradiol-3-O-sulfamate derivatives. acs.org These agents inhibit the binding of radiolabeled colchicine to tubulin. acs.org Modifications at the C-17 position are crucial, with studies on analogs of 2-methoxyestradiol-3,17-O,O-bis-sulfamate (E2bisMATEs) revealing that a hydrogen bond acceptor is essential for high activity. acs.org
STX140 is a potent example of a sulfamoylated estrogen with significant anti-angiogenic and antimicrotubule properties. nih.govcaymanchem.com It inhibits bovine brain tubulin assembly (IC₅₀ = 2.2 µM) and prevents tubule formation in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations. caymanchem.com Its ability to disrupt the microtubule network leads to cell cycle arrest and apoptosis, and it has demonstrated efficacy in reducing angiogenesis in in vivo models. caymanchem.comiiarjournals.org These activities are believed to be independent of estrogen receptors, making these compounds promising for the treatment of hormone-independent cancers. iiarjournals.org
Preclinical Research and Therapeutic Implications
Efficacy in Hormone-Dependent Cancer Models
The primary mechanism of action for EMATE and its analogues in hormone-dependent cancers is the inhibition of STS. nih.gov This enzyme is crucial for converting circulating, inactive steroid sulfates like estrone (B1671321) sulfate (B86663) (E1S) into active estrogens, such as estrone (E1), which can then be converted to the highly potent estradiol (B170435) (E2). nih.govnih.gov In many hormone-dependent tumors, this local, or intracrine, production of estrogens is a key driver of cancer cell proliferation. nih.govfrontiersin.org
Preclinical studies using human breast cancer xenograft models have been instrumental in demonstrating the anticancer potential of the aryl O-sulfamate pharmacophore derived from this compound.
In the estrogen receptor (ER)-positive MCF-7 breast cancer cell line, this compound was characterized as a time- and concentration-dependent irreversible inhibitor of STS, achieving over 99% inhibition at a concentration of 0.1µM. nih.gov The growth of MCF-7 cells is potently stimulated by androstenediol, and one therapeutic approach is to prevent the action of such hormones. nih.gov Studies have shown that in MCF-7 xenografts, STS inhibitors can cause significant tumor regression. oup.com Furthermore, investigations using radiolabeled estrone-3-sulphate (E3S) in murine models with MCF-7 xenografts revealed significantly higher tumor uptake compared to ER-negative MDA-MB-231 xenografts, suggesting a potential for targeting hormone-dependent breast cancers. plos.orgnih.gov This uptake was shown to be an active, carrier-mediated process. plos.orgnih.gov
Derivatives of this compound have shown significant efficacy in vivo. For example, 2-substituted EMATEs were evaluated in an MDA-MB-435 xenograft mouse model. nih.govacs.orgresearchgate.net In this model, derivatives such as 2-methoxyestradiol-3-O-sulfamate (2-MeOE2MATE) and 2-ethylestradiol-3-O-sulfamate (2-EtE2MATE) demonstrated notable activity in inhibiting tumor growth when administered orally. researchgate.net These sulfamoylated derivatives were found to be more than 10-fold more potent than their parent compounds at inhibiting the growth of various breast cancer cell lines. nih.gov
| Compound | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Estrone 3-O-sulfamate (this compound) | MCF-7 Cells | Irreversibly inhibits STS activity by >99% at 0.1µM. | nih.gov |
| 2-Ethylestradiol-3-O-sulfamate (2-EtE2MATE) | MDA-MB-435 Xenograft | Showed good in vivo activity in inhibiting tumor growth. Confirmed as a potent multimechanism anticancer agent. | nih.govacs.orgresearchgate.net |
| 2-Methoxyestradiol-3-O-sulfamate (2-MeOE2MATE) | MDA-MB-435 Xenograft | Demonstrated significant inhibition of tumor growth in vivo. | researchgate.net |
| Estrone-3-Sulphate (E3S) as a ligand | MCF-7 Xenograft | Significantly higher tumor uptake in hormone-dependent MCF-7 vs. hormone-independent MDA-MB-231 models. | plos.orgnih.gov |
The sulfatase pathway is also a recognized therapeutic target in endometrial cancer. nih.gov Malignant endometrial tissue has been found to have significantly higher STS activity compared to normal endometrium. nih.gov The Ishikawa cell line, which is an estrogen receptor-positive human endometrial cancer line, is a commonly used model for preclinical studies. nih.govscispace.combiorxiv.org
While this compound itself proved to be estrogenic in rodents, which limited its direct development, it paved the way for non-estrogenic mimics. oup.comnih.gov Subsequent non-steroidal sulfamate (B1201201) inhibitors, such as STX64 (Irosustat), were tested in mice bearing Ishikawa xenograft tumors. oup.comnih.gov In a hormone-dependent endometrial xenograft model in ovariectomized mice, STS inhibitors like STX64 and the second-generation inhibitor STX213 significantly inhibited tumor growth. nih.gov The growth inhibition was correlated with the complete inhibition of liver and tumor STS activity and a significant decrease in plasma estradiol levels. nih.gov This work demonstrated for the first time that STS inhibitors are potent inhibitors of endometrial cancer growth in these preclinical models. nih.gov
| Compound | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| STX64 (Irosustat) | Ishikawa Xenograft (Ovariectomized mice) | Significantly inhibited tumor growth by 48%. | nih.gov |
| STX213 | Ishikawa Xenograft (Ovariectomized mice) | Significantly inhibited tumor growth by 67%. Maintained efficacy with once-weekly dosing. | nih.gov |
| STX140 | Ishikawa Xenograft (Intact mice) | Significantly attenuated tumor growth by 55%, acting as a microtubule disruptor. | oup.comnih.gov |
The role of STS in providing androgenic precursors for hormone-dependent prostate cancer has also been explored. nih.govmdpi.com The enzyme can hydrolyze circulating sulfated precursors like dehydroepiandrosterone (B1670201) sulfate (DHEA-S) to generate active androgens within the prostate tissue, a process that could contribute to castration-resistant prostate cancer. nih.govmdpi.com STS activity has been detected in human prostate carcinoma cell lines and tissues, supporting its potential as a therapeutic target. nih.govmdpi.com
Preclinical research has demonstrated that STS inhibitors can be effective in prostate cancer models. For instance, combination studies in LNCaP prostate xenograft models showed that an aryl sulfamate-based compound acted synergistically with a metabolic inhibitor to curb tumor growth. nih.gov Although the initial focus of this compound and its derivatives was on estrogen-dependent cancers, these findings highlight the broader potential of STS inhibition in other hormone-driven malignancies like prostate cancer. nih.gov
Potential for Combination Therapies (e.g., with Aromatase Inhibitors)
A significant area of investigation has been the combination of STS inhibitors with aromatase inhibitors (AIs). nih.govjpma.org.pk AIs block the final step in estrogen synthesis, the conversion of androgens to estrogens. iiarjournals.org However, tumors can develop resistance to AIs. plos.org One proposed mechanism of resistance involves the upregulation of the sulfatase pathway, where cancer cells switch to using circulating E1S as their source of estrogens. plos.org
Development of Multi-targeted Anticancer Agents
The discovery of this compound's properties has led to the design of novel multi-targeted anticancer agents. acs.orgnih.gov Researchers have synthesized derivatives of this compound, particularly by making substitutions at the 2-position of the steroid's A-ring, that possess multiple mechanisms of action. nih.govacs.orgresearchgate.net
Compounds like 2-methoxyestrone-3-O-sulfamate (2-MeOthis compound) and 2-ethylestrone-3-O-sulfamate (2-Etthis compound) not only act as potent STS inhibitors but also exhibit strong antiproliferative activity independent of their effect on STS. nih.govnih.gov These agents have been shown to function as antimicrotubule agents, inducing mitotic arrest and apoptosis in both ER-positive and ER-negative breast cancer cells. nih.gov Their potency as growth inhibitors was found to be significantly greater than that of the endogenous estradiol metabolite 2-methoxyestradiol (B1684026). nih.gov The development of these compounds represents a shift from a single-target approach to creating multi-mechanism agents that can simultaneously inhibit estrogen production and directly kill cancer cells through microtubule disruption, offering potential for treating a wider range of tumors, including those that are hormone-independent. acs.orgnih.gov
Pharmacokinetic and Pharmacodynamic Studies Excluding Dosage/administration
Absorption and Plasma Clearance Profiles
Estrone (B1671321) 3-O-sulfamate (EMATE) demonstrates notable oral bioavailability, largely bypassing the extensive first-pass metabolism that typically inactivates many estrogenic compounds. wikipedia.org Following oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations observed at 30 minutes. nih.gov This is followed by a swift decline in plasma levels. nih.gov
The clearance of this compound from plasma follows a biphasic pattern. nih.gov An initial rapid phase is characterized by a half-life of 30 minutes, which is then followed by a much slower elimination phase with a half-life of 4 hours and 30 minutes. nih.gov Studies in non-tumor-bearing mice have also shown a biphasic pharmacokinetic profile, with a short distribution half-life of 0.04 hours and a long elimination half-life of 17.0 hours. nih.gov The total body clearance (CL) and volume of distribution at steady state (Vss) were found to be 0.5 ± 0.1 mL/h and 10.6 ± 1.5 mL, respectively. nih.gov
Pharmacokinetic Parameters of Estrone 3-O-Sulfamate in Rodent Models
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Peak Plasma Time (Oral) | 30 minutes | Rat | nih.gov |
| Initial Half-Life | 30 minutes | Rat | nih.gov |
| Terminal Half-Life | 4 hours 30 minutes | Rat | nih.gov |
| Distribution Half-Life (t1/2α) | 0.04 ± 0.01 hours | Mouse | nih.gov |
| Elimination Half-Life (t1/2β) | 17.0 ± 3.0 hours | Mouse | nih.gov |
| Total Body Clearance (CL) | 0.5 ± 0.1 mL/h | Mouse | nih.gov |
Tissue Distribution and Localization
A key feature of this compound's pharmacokinetics is its sequestration within erythrocytes (red blood cells). wikipedia.orgaacrjournals.orgnih.gov This uptake into red blood cells is significant, with in vitro studies showing that 95.9 ± 2.4% of radiolabeled estrone sulfamate (B1201201) is taken up by these cells. nih.gov This sequestration acts as an in vivo reservoir, protecting the compound from rapid clearance and metabolic inactivation. aacrjournals.orgnih.gov This mechanism is believed to contribute to its prolonged duration of action. wikipedia.org
Studies have shown that this compound can effectively abolish estrone and DHEA-S sulfatase activities in all tissues assessed in rats. wikipedia.org For instance, at a dose of 1 mg/kg, it completely inhibited these activities. wikipedia.org Furthermore, a single 10 mg/kg dose in rats resulted in only a minor recovery of less than 10% of hepatic steroid sulfatase (STS) activity after 7 days, highlighting its potent and long-lasting tissue-level effects. wikipedia.org STS immunoreactivity has been detected in the cytoplasm of cancer cells. oup.com In skin, STS is predominantly expressed in the dermal papilla of hair follicles. oup.com
Interaction with Carbonic Anhydrase and Erythrocyte Sequestration
The sequestration of this compound into erythrocytes is mediated by its interaction with carbonic anhydrase (CA), particularly carbonic anhydrase II (CA II). wikipedia.orgnih.govwikipedia.orgresearchgate.net The sulfamate moiety of this compound is crucial for this binding. wikipedia.org This interaction allows this compound to be taken up from the hepatic portal vein, thus avoiding first-pass metabolism in the liver. wikipedia.org
X-ray crystallography has revealed the specific interactions between this compound and human carbonic anhydrase II. researchgate.netnih.gov The sulfamate group's nitrogen atom forms a very short bond (1.78 Å) with the zinc ion in the enzyme's active site, which is thought to be responsible for the high-affinity binding, with an inhibitory constant (Ki) of 10 nM. nih.gov The steroidal part of this compound interacts with hydrophobic residues within the active site, including Val 121, Phe 131, Val 135, and Pro 202. nih.gov The IC50 value for CA II inhibition by estrone 3-O-sulfamate has been reported as 56 nM. nih.gov
Inhibitory Activity of Estrone 3-O-Sulfamate against Carbonic Anhydrase II
| Parameter | Value | Reference |
|---|---|---|
| Inhibitory Constant (Ki) | 10 nM | nih.gov |
Metabolic Fate (Excluding Hydrolysis into Estrogenic Metabolites in Specific Contexts)
The primary metabolic characteristic of Estrone 3-O-sulfamate is its resistance to hydrolysis into its parent estrogen, estrone, particularly during first-pass metabolism. wikipedia.orgnih.gov This is a direct consequence of its potent inhibition of the steroid sulfatase (STS) enzyme, which is responsible for this conversion. wikipedia.org Studies in rats have shown little evidence of this compound being metabolized to estrone. nih.gov
However, it is important to note that a closely related compound, estradiol (B170435) sulfamate (E2MATE), is extensively metabolized into this compound. wikipedia.org In humans, E2MATE is rapidly and almost completely (90%) transformed into this compound in the intestines during the first pass. wikipedia.org While this compound itself is not readily hydrolyzed, the inhibition of STS prevents the bioactivation of other steroid sulfates, such as estrone sulfate (B86663) and dehydroepiandrosterone (B1670201) sulfate (DHEA-S), into their active forms. wikipedia.org Paradoxically, despite its design as an STS inhibitor, this compound was found to have estrogenic properties in rodents, which has been attributed to the eventual release of the estrone backbone. frontiersin.orgresearchgate.net
Future Directions and Emerging Research Avenues
Novel Analog Design and Synthesis for Enhanced Efficacy and Selectivity
Estrone (B1671321) 3-O-sulfamate (EMATE) has been a pivotal lead compound in the development of steroid sulfatase (STS) inhibitors due to its potent, irreversible inhibition of the enzyme. However, its inherent estrogenicity has driven the quest for non-estrogenic analogs with improved efficacy and selectivity.
Researchers have extensively explored substitutions at various positions of the this compound molecule to enhance its therapeutic profile. A significant focus has been on the A-ring of the steroid nucleus. Studies have shown that introducing electron-withdrawing groups can significantly impact potency. For instance, placing halogens at the 2-position or a nitro group at the 4-position has been shown to increase inhibitory activity compared to the unsubstituted this compound. Specifically, 4-nitrothis compound has demonstrated remarkable potency, with IC50 values of 0.8 nM in placental microsomes and 0.01 nM in MCF-7 cells. Conversely, the addition of bulkier aliphatic groups, such as 2-propenyl or n-propyl, at the 2- and/or 4-positions, is detrimental to the compound's inhibitory strength.
Modifications to other parts of the steroid structure have also been investigated. The removal of the 17-carbonyl group from this compound was found to decrease its potency. Furthermore, the synthesis of cyclic sulfamates resulted in a loss of STS inhibitory action, reinforcing the understanding that a free or N-unsubstituted sulfamate (B1201201) group is crucial for the potent and irreversible inhibition characteristic of this compound and its successful analogs like Irosustat.
The development of 2-substituted this compound derivatives has also revealed them as potent multitargeted anticancer agents. For example, 2-ethylestradiol-3-O-sulfamate has shown significant activity against a panel of cancer cell lines and also acts as an effective inhibitor of angiogenesis. This highlights a promising avenue for creating multi-mechanism anticancer drugs.
Interactive Table: Structure-Activity Relationship of this compound Analogs
| Modification | Position(s) | Effect on STS Inhibitory Potency | Reference |
|---|---|---|---|
| Electron-withdrawing groups (e.g., halogens, cyano) | 2 | Increased | |
| Nitro group | 4 | Significantly Increased | |
| Electron-withdrawing groups (e.g., halogens) | 4 | Decreased (compared to 2-position) | |
| 2-propenyl or n-propyl groups | 2 and/or 4 | Decreased | |
| Removal of carbonyl group | 17 | Decreased | |
| Cyclic sulfamate | 3 | Abolished |
Exploration of Estrone 3-O-Sulfamate in Other Hormone-Dependent Conditions
The role of steroid sulfatase in hydrolyzing steroid sulfates to their active forms has implicated it in various hormone-dependent diseases beyond breast cancer. This has prompted research into the potential of STS inhibitors like this compound and its analogs for treating these conditions.
Endometriosis
Endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, is a key area of investigation for STS inhibitors. Endometriotic tissue expresses high levels of STS, and its activity has been correlated with the severity of the disease. This local production of estrogens within the ectopic tissue is believed to fuel the proliferation of the lesions.
Estradiol-3-O-sulfamate (E2MATE), a close analog of this compound, has been specifically investigated for its potential in treating endometriosis. In clinical studies, E2MATE was found to inhibit endometrial STS activity by 91% in premenopausal women without affecting circulating estradiol (B170435) levels, suggesting a tissue-selective action. In a murine model of endometriosis, treatment with E2MATE led to a decrease in the development of endometriotic lesions. These findings underscore the potential of STS inhibitors as a targeted therapy for endometriosis by reducing local estrogen production within the implants.
Investigation of Transport Mechanisms and Related Drug Targets
The transport of sulfated steroids like estrone sulfate (B86663) (E1S) into cells is a critical step for their subsequent conversion to active estrogens by STS. Unlike their unconjugated counterparts, these hydrophilic molecules cannot freely diffuse across cell membranes and rely on specific transporters.
Research has identified members of the organic-anion-transporting polypeptide (OATP) family and the sodium-dependent organic anion transporter (SOAT), also known as SLC10A6, as key players in the uptake of E1S into cancer cells. The expression of these transporters in a tissue-specific manner regulates the availability of substrates for STS.
Interestingly, the sulfamate moiety of this compound allows it to be sequestered into red blood cells, where it binds to carbonic anhydrase II. This mechanism helps the drug to avoid first-pass metabolism in the liver, enhancing its bioavailability. Understanding these transport mechanisms in detail is crucial for designing new drugs with improved delivery to target tissues and for identifying novel drug targets within these transport pathways.
Advanced Computational Studies (e.g., Docking, Molecular Dynamics)
Advanced computational techniques such as molecular docking and molecular dynamics (MD) simulations are playing an increasingly important role in the design and optimization of STS inhibitors. These methods provide valuable insights into the interactions between inhibitors and the STS enzyme at the molecular level.
Homology models of the STS enzyme have been constructed to predict the binding of various inhibitors. Docking studies have successfully predicted the positioning of active inhibitors within the catalytic site of the enzyme, confirming the predictive power of these models. These studies have helped to elucidate the key amino acid residues involved in inhibitor binding and have guided the rational design of new analogs with improved affinity.
Molecular dynamics simulations have been used to study the stability of protein-ligand complexes over time. For instance, MD simulations of novel benzofuran-derived sulfamates in complex with STS have provided insights into their binding modes and helped to explain their observed inhibitory activities. These computational approaches are invaluable for understanding structure-activity relationships and for prioritizing the synthesis of the most promising new compounds.
Biomarker Discovery and Validation for Treatment Response
A significant challenge in the clinical application of STS inhibitors is the identification of patients who are most likely to benefit from this therapy. This has led to a growing interest in the discovery and validation of biomarkers that can predict treatment response.
Given that STS is involved in the production of both estrogens and androgens, steroid profiling using techniques like mass spectrometry is a promising approach for identifying potential biomarkers. Changes in the levels of specific steroids or their ratios following treatment with an STS inhibitor could serve as indicators of drug efficacy.
Q & A
Q. What frameworks assess the translational relevance of preclinical findings for Estrone 3-O-Sulfamate in clinical trial design?
- Methodology :
- Use the PICOS framework to align animal models with human populations. Conduct dose-scaling via allometric principles (e.g., body surface area) .
- Engage stakeholders (clinicians, pharmacologists) during study conceptualization to prioritize endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
